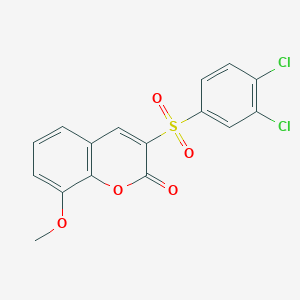

3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

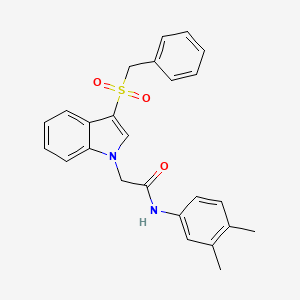

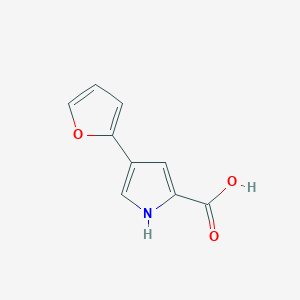

The compound “3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. It has a sulfonyl group attached to a 3,4-dichlorophenyl group at the 3-position, and a methoxy group at the 8-position .

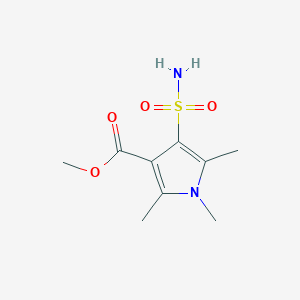

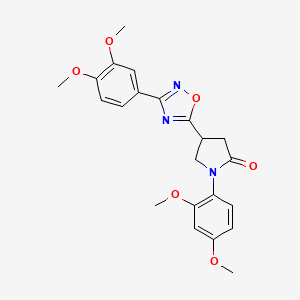

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one core, with the various substituents adding complexity. The presence of the sulfonyl group could introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions. The methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfonyl and methoxy groups could increase its solubility in polar solvents .科学的研究の応用

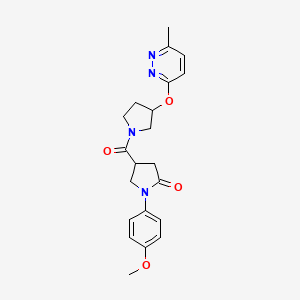

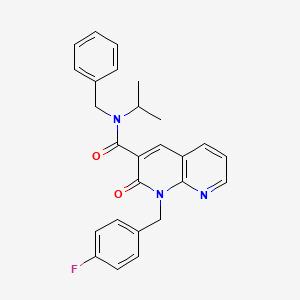

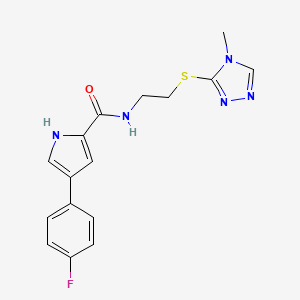

Sulfonamide Moiety in Drug Development The compound , due to its sulfonamide group, relates closely to a wide array of clinically used drugs and novel drug candidates being explored for their therapeutic efficacy. The sulfonamide moiety is integral in various pharmacological classes, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. These drugs showcase a spectrum of therapeutic activities, from treating glaucoma and dandruff to exhibiting antitumor properties. The versatility of sulfonamides, as demonstrated in the development of drugs like apricoxib and pazopanib, underlines the importance of this functional group in the creation of medications with significant antitumor activity. The research emphasizes the ongoing need for novel sulfonamides to treat various conditions, suggesting that the compound's structural motif could play a role in future drug development efforts (Carta, Scozzafava, & Supuran, 2012).

Anticancer and Antiglaucoma Applications Research into sulfonamide-containing compounds, such as 3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one, often focuses on their potential as anticancer and antiglaucoma agents. Patents related to sulfonamides have been directed towards developing selective antiglaucoma drugs targeting carbonic anhydrase II and antitumor agents/diagnostic tools targeting carbonic anhydrase IX/XII. The emphasis on these applications points to the sulfonamide group's critical role in designing drugs with targeted action against specific disease conditions, offering insights into the therapeutic potential of such compounds in treating glaucoma and cancer (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental and Cleaner Production Applications Beyond medical applications, the synthesis and utilization of sulfonamide compounds have implications in environmental science and cleaner production methodologies. For instance, in the leather industry, the synthesis of basic chromium sulfate, used in chrome tanning processes, involves chemical reactions that can benefit from the incorporation of sulfonamide-based compounds to enhance process efficiency and environmental sustainability. This area of application highlights the compound's relevance not only in pharmacology but also in contributing to greener industrial practices (Panda et al., 2016).

作用機序

特性

IUPAC Name |

3-(3,4-dichlorophenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O5S/c1-22-13-4-2-3-9-7-14(16(19)23-15(9)13)24(20,21)10-5-6-11(17)12(18)8-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCWIEBVKYMMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-dichlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2428470.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2428481.png)

![2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2428492.png)